4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide
Description
Properties
Molecular Formula |
C19H18ClFN2O3S |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
4-[2-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H18ClFN2O3S/c20-17-11-14(3-7-18(17)21)19-8-4-15(26-19)12-23-10-9-13-1-5-16(6-2-13)27(22,24)25/h1-8,11,23H,9-10,12H2,(H2,22,24,25) |
InChI Key |
XUXCUJYBPNTDDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Protocol (Primary Method)
The most widely reported method involves reductive amination between 5-(3-chloro-4-fluorophenyl)furan-2-carbaldehyde and 4-(2-aminoethyl)benzenesulfonamide:
Reaction Conditions
- Solvent : 1,2-Dichloroethane or methanol
- Catalyst : Glacial acetic acid (10 mol%)
- Reducing agent : NaBH₃CN (2 equiv)
- Temperature : 60–70°C, 12–24 hours
- Yield : 68–72%
Mechanistic Insights
Alternative Pathway: Sequential Alkylation-Amination
A two-step approach avoids unstable imine intermediates:
- Alkylation :
- Sulfonamide Coupling :
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Value | Yield Impact | Source |
|---|---|---|---|
| Solvent polarity | 1,2-Dichloroethane | +15% vs. THF | |
| Reaction temperature | 70°C | +22% vs. RT | |
| NaBH₃CN equivalence | 2.2 equiv | Maximizes conversion |
Polar aprotic solvents enhance imine stability, while elevated temperatures accelerate kinetics.
Purification Techniques
- Chromatography : Silica gel (EtOAc/hexane, 3:7) removes unreacted aldehyde.
- Recrystallization : Methanol/water (4:1) yields >99% purity.
- Challenges :
Characterization Data
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, SO₂NH₂), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, furan-H), 3.82 (s, 2H, CH₂NH).
- HRMS : m/z 409.0741 [M+H]⁺ (calc. 409.0745).
Purity Metrics
Scalability and Industrial Considerations
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biology: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The unique structure of this compound makes it suitable for use in the development of new materials with specific properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide
- Structure : Features a benzenesulfonamide core with a Schiff base (imine) linkage to a 5-chloro-2-hydroxybenzylidene group .
- Molecular Weight : 338.80 g/mol.
- Key Differences :
- Replaces the furan-2-ylmethyl group with a benzylidene moiety.
- Lacks the 3-chloro-4-fluorophenyl substitution.
- Activity : Primarily studied for its crystallographic properties; biological activity remains unexplored.
Lapatinib (Tyrosine Kinase Inhibitor)
- Structure: Quinazoline core with a 3-chloro-4-fluorophenyl group and a furan-2-ylmethylaminoethyl side chain .
- Molecular Weight : 581.06 g/mol.
- Key Differences: Replaces the benzenesulfonamide with a quinazoline scaffold. Includes additional substituents (e.g., methoxy, cyano groups) for dual EGFR/HER2 inhibition.
Compound 42 (5-HT6/5-HT2A Receptor Ligand)
- Structure: Phenol derivative with a 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl group linked via a furan-2-ylmethylaminoethyl chain .
- Key Differences: Replaces benzenesulfonamide with a phenol core. Substitutes 3-chloro-4-fluorophenyl with a fluorinated pyrrolopyridine group.
- Activity : Demonstrated procognitive effects in vivo, suggesting furan-based ligands can modulate serotonin receptors.
Functional Analogues
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide
- Structure: Quinoline derivative with a 3-chloro-4-fluorophenylamino group and a dimethylamino butenamide chain .
- Key Similarities: Shares the 3-chloro-4-fluorophenyl substitution. Utilizes a flexible aminoethyl-like linker.
- Activity : Targets kinase pathways, reinforcing the role of halogenated aryl groups in anticancer drug design.
2-[5-({2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide
- Structure: Triazole-thioacetamide derivative with a 3-chloro-4-fluorophenylamino group .
- Key Differences: Replaces furan with a triazole ring. Incorporates a sulfanyl linker instead of an ethylamino chain.
Comparative Data Table
Biological Activity
4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure, incorporating furan and substituted phenyl groups, suggests diverse biological activities. This article reviews its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H26ClF2N2O2S |
| Molecular Weight | 466.00 g/mol |
| IUPAC Name | 4-[2-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide |
| InChI Key | XJWIVFMKXNZUHG-UHFFFAOYSA-N |
Antibacterial Activity
Recent studies have indicated that compounds containing furan and chloro-substituted phenyl groups exhibit significant antibacterial properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
- Mechanisms of Action :
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study on Antibacterial Efficacy : In a controlled laboratory setting, the compound was tested against multiple strains of bacteria. Results indicated a broad spectrum of activity with notable potency against resistant strains .
- Toxicity Assessment : Toxicity tests conducted on human liver cell lines (HepG2) demonstrated minimal cytotoxicity, indicating a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The structural components of 4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide play a crucial role in its biological activity:
- Chloro and Fluoro Substituents : These halogen groups are known to enhance antibacterial activity by increasing lipophilicity and altering electron density on the aromatic rings .
- Furan Ring Contribution : The furan moiety not only contributes to the overall stability of the compound but also plays a significant role in its interaction with biological targets .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide?
Answer:
The synthesis typically involves multi-step reactions:
Furan core preparation : React 3-chloro-4-fluorophenylboronic acid with 5-bromofuran-2-carbaldehyde via Suzuki coupling to introduce the aryl-furan moiety .
Amination : Treat the furan derivative with ethylenediamine under reductive conditions (e.g., NaBH₃CN) to form the ethylamino linker .
Sulfonamide coupling : React the intermediate with 4-chlorobenzenesulfonamide in the presence of a coupling agent (e.g., EDC/HOBt) .
Validation : Use HPLC (≥98% purity) and LC-MS to confirm intermediate structures and final product integrity. Reference standards (e.g., EP/USP) ensure reproducibility .
Basic: How should researchers characterize the structural integrity and purity of this compound?
Answer:
A combination of analytical techniques is required:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.2–7.1 ppm, sulfonamide NH₂ at δ 5.8–6.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~491.08 Da) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (±0.3% tolerance) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to assess purity .
Advanced: How can contradictions between in vitro and in vivo pharmacological data be resolved?
Answer:
Discrepancies often arise from metabolic stability or bioavailability issues:
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rodent) to identify metabolites via LC-MS/MS. Look for dechlorination or sulfonamide hydrolysis .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; high binding (>95%) may reduce in vivo efficacy .
- Permeability Assays : Perform Caco-2 or PAMPA studies to assess intestinal absorption. Low permeability (e.g., Papp < 1 × 10⁻⁶ cm/s) suggests formulation adjustments (e.g., nanoparticles) .
Advanced: What computational strategies predict the compound’s binding affinity to target enzymes?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with carbonic anhydrase IX (PDB: 3IAI). Focus on sulfonamide-Zn²+ coordination and furan-π stacking with hydrophobic pockets .
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Root-mean-square deviation (RMSD) >2 Å indicates conformational flexibility affecting affinity .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl/F) with IC₅₀ values using partial least squares regression .
Advanced: How does the compound’s crystal structure inform its reactivity and stability?
Answer:
Single-crystal X-ray diffraction (296 K, Cu-Kα) reveals:
- Molecular Packing : Offset π-π stacking between benzene rings (3.8 Å spacing) enhances thermal stability (decomposition >250°C) .
- Hydrogen Bonding : Sulfonamide NH₂ forms H-bonds with adjacent carbonyl groups (2.1–2.3 Å), reducing hydrolysis susceptibility .
- Torsional Angles : The ethylamino linker adopts a gauche conformation (θ = 67°), optimizing steric compatibility with enzyme active sites .
Advanced: What strategies optimize the compound’s selectivity for specific isoforms of carbonic anhydrase?
Answer:
- Isoform-Specific Assays : Test inhibition against CA I (cytosolic) vs. CA IX (transmembrane) using stopped-flow CO₂ hydration assays. IC₅₀ ratios <0.1 indicate IX selectivity .
- Tailored Substituents : Introduce bulkier groups (e.g., 3-Cl-4-F) to exploit hydrophobic pockets in CA IX’s active site .
- Cryo-EM Studies : Resolve inhibitor-CA IX complexes at 2.8 Å resolution to identify critical van der Waals contacts .
Advanced: How to address solubility challenges during formulation for in vivo studies?
Answer:
- Co-Solvent Systems : Use PEG-400/water (30:70 v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility (>5 mg/mL) .
- Salt Formation : React with sodium bicarbonate to generate a sulfonate salt, improving solubility by 10-fold .
- Amorphous Dispersion : Prepare spray-dried dispersions with HPMCAS-LF, achieving 90% dissolution in simulated gastric fluid .
Advanced: What analytical techniques resolve spectral overlaps in NMR characterization?
Answer:
- 2D NMR : Use HSQC to assign crowded aromatic regions (e.g., distinguishing furan C-3/C-4 protons) .
- DEPT-135 : Differentiate CH₂ (ethylamino linker) and CH₃ (methyl groups) signals in complex spectra .
- Variable Temperature NMR : Heat to 333 K to reduce exchange broadening of NH₂ protons .
Advanced: How to validate the compound’s mechanism of action in enzyme inhibition assays?
Answer:
- Enzyme Kinetics : Perform Michaelis-Menten analysis (Lineweaver-Burk plots) to confirm non-competitive inhibition (Km unchanged, Vmax reduced) .
- Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry (n ≈1) and ΔH (~-10 kcal/mol) to verify 1:1 interaction with CA IX .
- Fluorescence Quenching : Monitor tryptophan emission (λex = 280 nm) upon compound addition; Stern-Volmer plots quantify binding constants .
Advanced: What are the best practices for ensuring reproducibility in SAR studies?
Answer:
- Standardized Assays : Use identical enzyme batches (e.g., Sigma CA IX, Lot #XXXX) and buffer conditions (pH 7.4, 25°C) .
- Negative Controls : Include acetazolamide (CA inhibitor) and DMSO-only wells to normalize data .
- Data Normalization : Express IC₅₀ values relative to internal controls (e.g., % inhibition at 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
